3-(4-fluorobenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(4-fluorobenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity, making it a subject of research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 4-fluorobenzyl and 6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl groups. Common reagents used in these reactions include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents for reduction reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(4-fluorobenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-3,6-dimethyl-phenylamine: This compound shares some structural similarities but differs in its functional groups and overall activity.
(-)-Carvone: Found in spearmint, this compound has different applications, particularly in agriculture as a bioherbicide.
Uniqueness
3-(4-fluorobenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structural complexity and biological activity make it a valuable compound for research and development.
Properties
Molecular Formula |
C24H20FN3O4S |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H20FN3O4S/c1-15-2-7-20-19(12-15)26(9-10-32-20)21(29)14-27-18-8-11-33-22(18)23(30)28(24(27)31)13-16-3-5-17(25)6-4-16/h2-8,11-12H,9-10,13-14H2,1H3 |
InChI Key |
IVHCICHKOIXPRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)SC=C4 |
Origin of Product |
United States |
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